1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-2-(3,5-dimethylphenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERAZINO]-2-(3,5-DIMETHYLPHENOXY)-1-ETHANONE is a complex organic compound that features a benzoxazole ring, a piperazine ring, and a dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-BENZOXAZOL-2-YL)PIPERAZINO]-2-(3,5-DIMETHYLPHENOXY)-1-ETHANONE typically involves multiple steps. One common method starts with the preparation of the benzoxazole ring, which can be synthesized by reacting 2-aminophenol with carboxylic acids or their derivatives under acidic conditions . The piperazine ring is then introduced through a nucleophilic substitution reaction, where the benzoxazole derivative reacts with piperazine . Finally, the dimethylphenoxy group is attached via an etherification reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERAZINO]-2-(3,5-DIMETHYLPHENOXY)-1-ETHANONE can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles, often in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERAZINO]-2-(3,5-DIMETHYLPHENOXY)-1-ETHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-BENZOXAZOL-2-YL)PIPERAZINO]-2-(3,5-DIMETHYLPHENOXY)-1-ETHANONE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects . The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-BENZOXAZOL-2-YL)-2-PHENYLNAPHTHO[1,2-D][1,3]OXAZOLE
- 4-(5-METHYL-1,3-BENZOXAZOL-2-YL)CYCLOHEXYLMETHANAMINE
Uniqueness
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERAZINO]-2-(3,5-DIMETHYLPHENOXY)-1-ETHANONE is unique due to its combination of structural features, which confer specific chemical and biological properties. Its benzoxazole and piperazine rings contribute to its stability and reactivity, while the dimethylphenoxy group enhances its solubility and interaction with biological targets .
Properties
Molecular Formula |
C21H23N3O3 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
1-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]-2-(3,5-dimethylphenoxy)ethanone |
InChI |
InChI=1S/C21H23N3O3/c1-15-11-16(2)13-17(12-15)26-14-20(25)23-7-9-24(10-8-23)21-22-18-5-3-4-6-19(18)27-21/h3-6,11-13H,7-10,14H2,1-2H3 |
InChI Key |
DLGXSDBEBLQMSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4O3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.